BTK Biochemical IC₅₀ Head-to-Head Within Patent US20240083900 Assay Platform
Within the identical biochemical BTK inhibition assay disclosed in US20240083900, the target compound (Example 5, 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea) exhibits an IC₅₀ of 1 nM, placing it in the single-digit nanomolar tier alongside other potent examples but with a structure that combines the 3,3′-bipyridine scaffold with a 2-methoxyphenyl urea terminus [1]. By comparison, Example 66 achieves sub-nanomolar potency (IC₅₀ <1 nM), Example 79 shows IC₅₀ = 1.20 nM, and Example 236 demonstrates reduced potency at IC₅₀ = 5.5 nM [2]. This intra-assay dataset confirms that Example 5 occupies a high-potency niche while offering the distinct bipyridine substitution pattern not present in the other disclosed examples.
| Evidence Dimension | BTK biochemical IC₅₀ (recombinant human BTK, in vitro) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 66: IC₅₀ <1 nM; Example 79: IC₅₀ = 1.20 nM; Example 236: IC₅₀ = 5.5 nM |
| Quantified Difference | Example 5 is 1.2-fold more potent than Example 79, 5.5-fold more potent than Example 236, and within 2-fold of the most potent Example 66. |
| Conditions | BTK in vitro enzymatic assay as described in US20240083900; exact assay protocol reported in the patent. |
Why This Matters
Direct intra-patent comparison eliminates inter-laboratory variability, enabling precise benchmarking of the Example 5 bipyridine-urea chemotype against structurally distinct analogs from the same discovery program.
- [1] BindingDB. BDBM658412: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 5. IC₅₀ = 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658412 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM658428 (Example 66, IC₅₀ <1 nM); BDBM658433 (Example 79, IC₅₀ = 1.20 nM); BDBM658410 (Example 236, IC₅₀ = 5.5 nM). All targets: BTK (Homo sapiens). Assay: BTK in vitro inhibition. https://bdb2.ucsd.edu (accessed 2026-04-29). View Source
